molecular formula C21H20Cl2N4O4 B2902056 2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl N-(4-chlorophenyl)carbamate CAS No. 477867-37-1

2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B2902056
CAS No.: 477867-37-1
M. Wt: 463.32
InChI Key: ISBGLLPYEJQRIE-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 4-methoxyphenyl group at position 1, a chlorine substituent at position 5, and a carbamate moiety linked via an ethylamino-methyl bridge to an N-(4-chlorophenyl) group. The carbamate functional group may confer metabolic stability intermediate between esters and amides, influencing bioavailability .

Properties

IUPAC Name

2-[[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-methylamino]ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O4/c1-26(11-12-31-21(29)25-15-5-3-14(22)4-6-15)18-13-24-27(20(28)19(18)23)16-7-9-17(30-2)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBGLLPYEJQRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)NC1=CC=C(C=C1)Cl)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl N-(4-chlorophenyl)carbamate is a synthetic derivative that exhibits notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed examination of its biological properties, including relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20Cl2N4O4
  • Molecular Weight : 463.3139 g/mol
  • CAS Number : Not specified in the search results.

The compound contains a pyridazine moiety, which is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives. The compound has shown significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 μg/mL
Escherichia coli50 μg/mL
Pseudomonas aeruginosa100 μg/mL

In a comparative study, derivatives similar to this compound demonstrated varying degrees of antibacterial activity, with some exhibiting remarkable efficacy against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays indicated that it can scavenge free radicals effectively at concentrations as low as 10 μg/mL . This antioxidant activity is particularly important in the context of diseases where oxidative damage plays a role.

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Compounds with similar structures have been reported to act as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in the synthesis of pro-inflammatory mediators .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluating various pyridazine derivatives found that compounds structurally related to the target compound displayed significant antibacterial effects against E. coli and S. aureus. The study concluded that modifications to the phenyl rings enhance antibacterial potency .
  • Antioxidant Evaluation :
    Another investigation focused on the antioxidant properties of similar compounds revealed that they could reduce oxidative stress markers in cellular models. The presence of electron-withdrawing groups was noted to enhance radical scavenging activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences and similarities with structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Formula* Biological Activity (Inferred) Key Properties
Target Compound: 2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl N-(4-chlorophenyl)carbamate Pyridazine 4-Methoxyphenyl, N-(4-chlorophenyl)carbamate C₂₁H₂₀Cl₂N₃O₅ (hypothetical) Antimicrobial, anticancer (analog-based hypothesis) Carbamate stability; enhanced lipophilicity due to dual Cl substituents
2-[(1-Chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () Pyrimidine β-Chloroenaldehyde, 4-methoxyphenyl C₁₄H₁₀ClN₃O₂ Reacts with nucleophiles to form bioactive heterocycles (e.g., pyrazoles) High reactivity for Schiff base formation; potential antimicrobial activity
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () Pyridine 3-Chlorobenzyl, 4-methoxyphenyl carboxamide C₂₀H₁₆Cl₂N₂O₃ Unspecified (likely similar to pyridine-based drugs) Carboxamide group enhances metabolic stability; molar mass = 403.26 g/mol

*Molecular formula of the target compound is inferred due to lack of explicit data in evidence.

Key Insights

Core Heterocycle Influence: The pyridazine core in the target compound distinguishes it from pyrimidine () and pyridine () analogs. Pyrimidine derivatives () exhibit higher reactivity, enabling the synthesis of diverse heterocycles, whereas the carbamate group in the target compound may prioritize stability over reactivity .

The 4-methoxyphenyl group, common across all three compounds, contributes to π-π stacking interactions in biological targets, a feature leveraged in kinase inhibitors and antimicrobial agents .

Functional Group Impact :

  • Carbamate vs. Carboxamide : The carbamate group in the target compound is more hydrolytically stable than esters but less than carboxamides (), suggesting intermediate metabolic half-life .
  • β-Chloroenaldehyde () : This reactive moiety enables Schiff base formation, a trait absent in the target compound, highlighting divergent synthetic utility .

Research Findings and Hypotheses

  • Synthetic Routes : The target compound’s synthesis likely involves coupling a pyridazinyl amine intermediate with a pre-formed carbamate, analogous to acetylation/formylation strategies in .
  • The carbamate group may also act as a prodrug moiety, releasing active metabolites upon hydrolysis .
  • Crystallographic Analysis : Tools like SHELX and Mercury () could elucidate its solid-state conformation, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization should integrate flow chemistry principles to enhance reaction control and reproducibility. For example, continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve yield and reduce side reactions by regulating temperature and stoichiometry . Statistical Design of Experiments (DoE) can systematically identify critical variables (e.g., reagent ratios, reaction time) and interactions, enabling robust process development . Additionally, monitor purity using HPLC or NMR, as impurities from oxidation/reduction of functional groups (e.g., chlorophenyl or dihydropyridazinone moieties) can skew results .

Q. How can researchers characterize the crystal structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and SHELXS/SHELXD for structure solution . Validate hydrogen bonding and packing patterns using Mercury CSD’s Materials Module, which compares intermolecular interactions against crystallographic databases . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, highlighting bond lengths and angles critical for confirming stereochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s pyridazinyl and carbamate groups, which may interact with catalytic sites . Pair these with cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity. Ensure solvent compatibility (DMSO or ethanol) to avoid solubility artifacts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Combine density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and frontier molecular orbitals, identifying reactive sites for functionalization . Molecular docking (AutoDock Vina) can predict binding affinities to therapeutic targets (e.g., kinases), while MD simulations (GROMACS) assess stability in biological environments . Validate predictions by synthesizing derivatives with substituents at the chloro or methoxyphenyl groups and comparing experimental vs. computed IC₅₀ values .

Q. How can researchers resolve contradictions in reported solubility or melting point data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to detect polymorphs and thermogravimetric analysis (TGA) to assess thermal stability . Solubility studies should standardize solvents (e.g., PBS for aqueous; DMSO for organic) and use dynamic light scattering (DLS) to monitor aggregation. Cross-reference findings with high-purity samples (>98%, confirmed by LC-MS) to isolate compound-specific properties .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound?

  • Methodological Answer : Mechanistic studies require isotopic labeling (e.g., ¹⁸O or ²H) to track atom transfer in oxidation/reduction reactions . Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates (e.g., radical species) in real time. For nucleophilic substitution at the chlorophenyl group, use Hammett plots to correlate substituent effects with reaction rates .

Data Analysis and Validation

Q. How should researchers address crystallographic data with high R-factor values?

  • Methodological Answer : High R-factors may indicate twinning or disorder. Use SHELXL’s TWIN/BASF commands to model twinning and refine occupancy ratios for disordered atoms . Validate with Mercury’s void analysis to detect solvent cavities and PLATON’s ADDSYM to check for missed symmetry . If unresolved, collect higher-resolution data (<1.0 Å) using synchrotron sources to improve electron density maps .

Q. What statistical approaches are recommended for analyzing biological activity data?

  • Methodological Answer : Apply ANOVA to compare dose-response curves across derivatives, followed by Tukey’s post-hoc test to identify significant differences (p<0.05). For SAR studies, use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity . Report confidence intervals and effect sizes to ensure reproducibility .

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